molecular formula C14H19F3N4O B1216227 Fluprazine CAS No. 76716-60-4

Fluprazine

Cat. No.: B1216227
CAS No.: 76716-60-4
M. Wt: 316.32 g/mol
InChI Key: CHQKHXJPWDSTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluprazine, also known as DU-27,716, is a compound belonging to the phenylpiperazine class. It is primarily recognized for its role as a serenic or anti-aggressive agent. This compound is closely related to other piperazines such as eltoprazine, batoprazine, and TFMPP, and more distantly related to azapirones like buspirone .

Preparation Methods

The synthesis of Fluprazine involves several steps. The primary synthetic route includes the reaction of 1-(3-trifluoromethylphenyl)piperazine with ethyl isocyanate to form the desired product. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the proper formation of the compound. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Fluprazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents to yield reduced derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups on the phenyl ring or piperazine ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Fluprazine has been extensively studied for its scientific research applications, including:

Mechanism of Action

Fluprazine is believed to exert its effects by acting as an agonist at the 5-HT1A and 5-HT1B receptors. These receptors are part of the serotonin receptor family and play a crucial role in regulating mood and behavior. By binding to these receptors, this compound modulates the release of serotonin, leading to its anti-aggressive effects .

Comparison with Similar Compounds

Fluprazine is similar to other phenylpiperazine compounds such as eltoprazine, batoprazine, and TFMPP. it is unique in its specific anti-aggressive properties. Unlike some of its counterparts, this compound selectively inhibits offensive behavior without significantly affecting defensive behavior. This specificity makes it a valuable compound for studying aggression and developing targeted therapies .

Similar Compounds

  • Eltoprazine
  • Batoprazine
  • TFMPP
  • Buspirone (more distantly related)

This compound’s unique profile and selective action make it a compound of significant interest in both scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N4O/c15-14(16,17)11-2-1-3-12(10-11)21-8-6-20(7-9-21)5-4-19-13(18)22/h1-3,10H,4-9H2,(H3,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQKHXJPWDSTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)N)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76716-77-3 (mono-hydrochloride)
Record name Fluprazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076716604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70227545
Record name Fluprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76716-60-4
Record name Fluprazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76716-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluprazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076716604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/713BBL6840
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluprazine
Reactant of Route 2
Reactant of Route 2
Fluprazine
Reactant of Route 3
Reactant of Route 3
Fluprazine
Reactant of Route 4
Reactant of Route 4
Fluprazine
Reactant of Route 5
Fluprazine
Reactant of Route 6
Reactant of Route 6
Fluprazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.